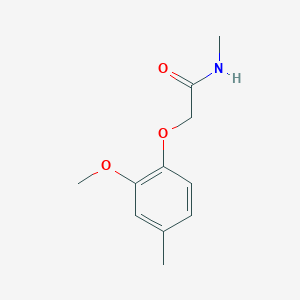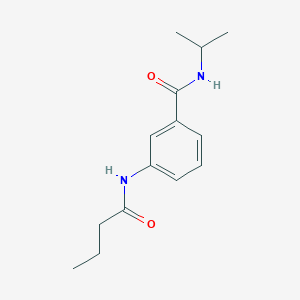
4-(2-Butoxyanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Butoxyanilino)-4-oxobutanoic acid, also known as BOA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BOA is a member of the family of synthetic compounds known as anilides, which are characterized by their ability to interact with a wide range of biological systems.
Wirkmechanismus
The mechanism of action of 4-(2-Butoxyanilino)-4-oxobutanoic acid is complex and not yet fully understood. However, it is known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. 4-(2-Butoxyanilino)-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(2-Butoxyanilino)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the expression of COX-2. 4-(2-Butoxyanilino)-4-oxobutanoic acid has also been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Butoxyanilino)-4-oxobutanoic acid has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and it has a well-characterized mechanism of action. However, 4-(2-Butoxyanilino)-4-oxobutanoic acid also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2-Butoxyanilino)-4-oxobutanoic acid. One area of interest is the development of new drugs based on 4-(2-Butoxyanilino)-4-oxobutanoic acid's anti-inflammatory and anti-tumor properties. Another area of interest is the further elucidation of 4-(2-Butoxyanilino)-4-oxobutanoic acid's mechanism of action, which could lead to a better understanding of the underlying biology of various diseases. Additionally, the development of new synthetic methods for 4-(2-Butoxyanilino)-4-oxobutanoic acid could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
4-(2-Butoxyanilino)-4-oxobutanoic acid can be synthesized through a multi-step process that involves the reaction of butyl acrylate with aniline to produce an intermediate product, which is then reacted with potassium cyanate to form the final product. The synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
4-(2-Butoxyanilino)-4-oxobutanoic acid has been widely used in scientific research due to its ability to interact with a wide range of biological systems. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. 4-(2-Butoxyanilino)-4-oxobutanoic acid has also been used as a tool in the study of the mechanisms underlying various biological processes, including apoptosis, cell proliferation, and gene expression.
Eigenschaften
Produktname |
4-(2-Butoxyanilino)-4-oxobutanoic acid |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
4-(2-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-10-19-12-7-5-4-6-11(12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
HPWXXYGKTAGSHC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
Kanonische SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)


